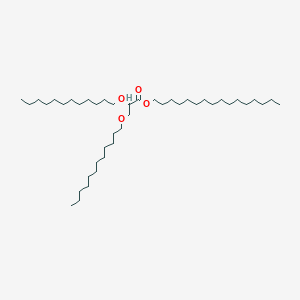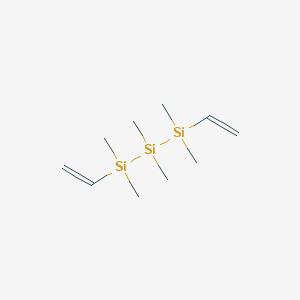
1,3-Diethenyl-1,1,2,2,3,3-hexamethyltrisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diethenyl-1,1,2,2,3,3-hexamethyltrisilane is a chemical compound with the molecular formula C10H24Si3. It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. This compound is notable for its unique structure, which includes three silicon atoms connected by single bonds and substituted with ethylene and methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethenyl-1,1,2,2,3,3-hexamethyltrisilane typically involves the reaction of hexamethyltrisilane with vinyl-containing reagents under specific conditions. One common method is the hydrosilylation reaction, where hexamethyltrisilane reacts with vinylsilane in the presence of a platinum catalyst, such as Karstedt’s catalyst . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diethenyl-1,1,2,2,3,3-hexamethyltrisilane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to carbon-carbon double bonds.
Oxidation: Conversion of silicon-hydrogen bonds to silicon-oxygen bonds.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Hydrosilylation: Platinum catalysts (e.g., Karstedt’s catalyst) and vinylsilane reagents.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed
Hydrosilylation: Formation of organosilicon compounds with Si-C bonds.
Oxidation: Formation of silanols and siloxanes.
Substitution: Formation of halogenated silanes.
Aplicaciones Científicas De Investigación
1,3-Diethenyl-1,1,2,2,3,3-hexamethyltrisilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced organosilicon compounds and materials.
Biology: Employed in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Investigated for its potential in creating biocompatible implants and prosthetics.
Industry: Utilized in the production of silicone polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 1,3-Diethenyl-1,1,2,2,3,3-hexamethyltrisilane involves the interaction of its silicon atoms with various molecular targets. In hydrosilylation reactions, the platinum catalyst facilitates the addition of silicon-hydrogen bonds to carbon-carbon double bonds, forming stable Si-C bonds. The compound’s unique structure allows it to participate in a range of chemical transformations, making it a versatile reagent in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diethenyl-1,1,3,3-tetramethyldisiloxane: Similar structure but with two silicon atoms and an oxygen atom.
Hexamethyldisilane: Contains two silicon atoms bonded to methyl groups.
Tetramethyldisiloxane: Contains two silicon atoms bonded to methyl groups and an oxygen atom.
Uniqueness
1,3-Diethenyl-1,1,2,2,3,3-hexamethyltrisilane is unique due to its three silicon atoms connected by single bonds and substituted with ethylene and methyl groups. This structure provides it with distinct reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications .
Propiedades
Número CAS |
64423-44-5 |
|---|---|
Fórmula molecular |
C10H24Si3 |
Peso molecular |
228.55 g/mol |
Nombre IUPAC |
bis[ethenyl(dimethyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C10H24Si3/c1-9-11(3,4)13(7,8)12(5,6)10-2/h9-10H,1-2H2,3-8H3 |
Clave InChI |
JYSQWVGXMIXULR-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C=C)[Si](C)(C)[Si](C)(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


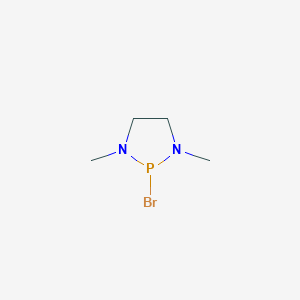
![Acetic acid;2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14506138.png)
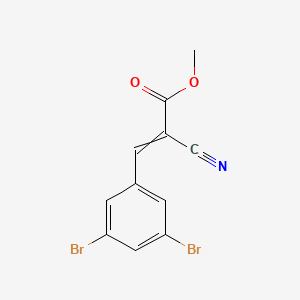

![S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate](/img/structure/B14506146.png)
![Ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate](/img/structure/B14506152.png)
![{[2-(Benzenesulfinyl)ethoxy]methyl}benzene](/img/structure/B14506157.png)
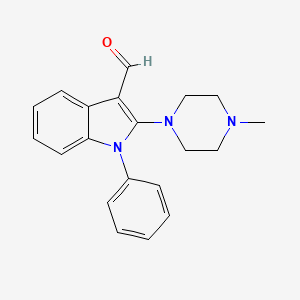
![1-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14506174.png)
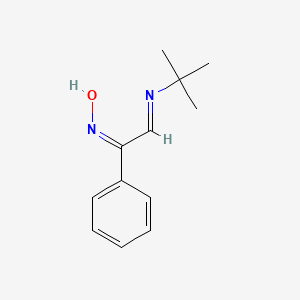
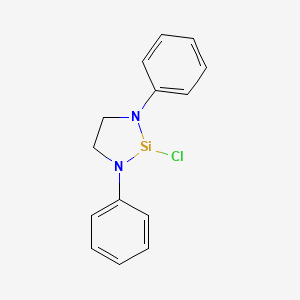
![6-Methyl-1-(4-methylpent-3-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14506186.png)
![2,2,8-Trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14506198.png)
